molecular formula C13H16N2O2S2 B2671011 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097931-78-5

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2671011
CAS No.: 2097931-78-5
M. Wt: 296.4
InChI Key: ISQZSFCQYFIXKO-UHFFFAOYSA-N
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Description

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic compound that features a urea backbone with two thiophene rings attached. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Chemical Reactions Analysis

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-7-18-8-10)11-4-3-6-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZSFCQYFIXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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